molecular formula C13H9F2N B11889263 1-(Difluoromethyl)naphthalene-3-acetonitrile

1-(Difluoromethyl)naphthalene-3-acetonitrile

Cat. No.: B11889263
M. Wt: 217.21 g/mol
InChI Key: AURUUGUZFNBXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H9F2N and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-3-acetonitrile involves several steps, typically starting with the difluoromethylation of naphthalene derivatives. One common method includes the use of difluoromethylation reagents such as ClCF2H, which reacts with naphthalene derivatives under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)naphthalene-3-acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-3-acetonitrile can be compared with other similar compounds, such as:

The unique presence of the difluoromethyl group in this compound imparts specific properties that differentiate it from these similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[4-(difluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)12-8-9(5-6-16)7-10-3-1-2-4-11(10)12/h1-4,7-8,13H,5H2

InChI Key

AURUUGUZFNBXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.